

Core Stability Parameters of Benzyl Decanoate

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Compound Focus: Benzyl decanoate

CAS No.: 42175-41-7

Cat. No.: S520949

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The following table summarizes the key physical properties related to the temperature stability of **benzyl decanoate**.

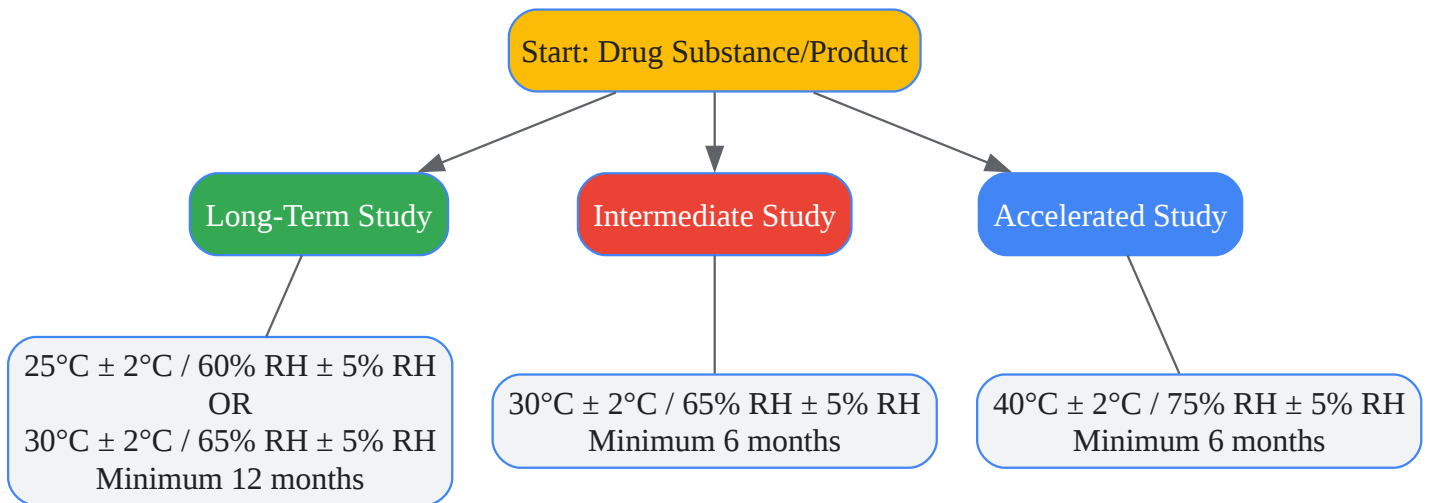
Parameter	Value	Conditions / Notes
Melting Point	76.00 °C	At 760.00 mm Hg [1]
Boiling Point	345.00 °C [2] to 400.00 °C [1]	At 760.00 mm Hg (values vary by source)
Flash Point	109.44 °C [1] to 110 °C [2]	(Approx. 229.00 °F TCC); temperature at which liquid emits flammable vapor [1]

Standard Protocols for Stability Assessment

For a comprehensive stability assessment, you can employ the following established methodologies. The workflows for these testing strategies are illustrated in the diagrams below.

Strategy 1: Full ICH Stability Guideline Testing

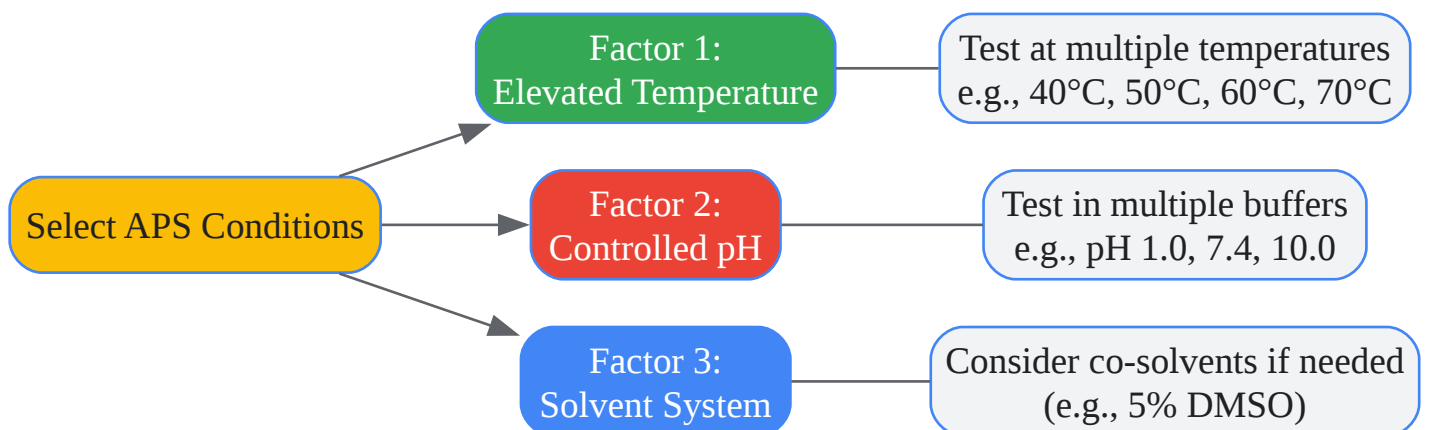
This is the rigorous, internationally recognized standard for pharmaceutical development, which provides definitive data for regulatory submission [3].



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Strategy 2: Accelerated Predictive Stability (APS) Studies

This is a modern, efficient approach used in early drug discovery to predict long-term stability rapidly. It uses extreme conditions to accelerate degradation [3].



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Detailed APS Methodology (with example for hydrolytic stability) [4]:

- **Sample Preparation:** Dissolve the compound in DMSO to make a concentrated stock solution (e.g., 4-500 mM). Dilute an aliquot of this stock with aqueous buffers to the final testing concentration (e.g., 25-200 μ M), ensuring the final DMSO concentration is low (e.g., 5% v/v) to minimize cosolvent effects.
- **Buffer Systems:** Use standardized buffers covering a physiologically and chemically relevant pH range, such as:
 - **pH 1.0:** 0.1 M Hydrochloric acid, simulating stomach conditions.
 - **pH 7.4:** Phosphate buffer, simulating physiological conditions.
 - **pH 10.0:** Borate buffer, for assessing base-catalyzed hydrolysis.
- **Incubation & Analysis:** Immediately place samples in a temperature-controlled system (e.g., thermostated HPLC autosampler). Collect data points by injecting samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
- **Data Calculation:** Assuming first-order degradation kinetics, plot the natural logarithm of the remaining compound concentration (or peak area) against time. The slope of the linear fit (k) is used to calculate the half-life ($t_{1/2}$) with the formula: $t_{1/2} = -\ln(2) / k$.

Frequently Asked Questions

Q1: What is the maximum temperature benzyl decanoate can withstand during processing? While its boiling point is very high (above 345°C), the **flash point of ~110°C** is a critical safety parameter. For short-term processing like melting, staying close to its melting point (76°C) is prudent. For long-term storage, temperatures at or below 25°C (room temperature) are recommended to minimize any potential for slow degradation.

Q2: How can I quickly rank the stability of several ester compounds in early development? The **APS approach is ideal for this**. You can test all compounds under the same aggressive conditions (e.g., 50-80°C at various pH levels) over 24-48 hours. The half-lives calculated from these studies will allow you to reliably rank them from most stable to least stable, informing your lead compound selection [4].

Q3: My compound degraded significantly in an APS study. What are the mitigation strategies? This is a common discovery-phase challenge. Strategies include:

- **Formulation:** Using non-aqueous vehicles, creating solid dispersions, or adding stabilizers to the formulation.
- **Prodrug Approach:** If hydrolysis is the issue, modifying the ester to a more stable chemical group that converts back to the active drug in the body.

- **Packaging:** Using specialized packaging (e.g., with desiccants) to control moisture, which is a key factor in hydrolysis.

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References

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3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
4. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - ScienceDirect [sciencedirect.com]

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